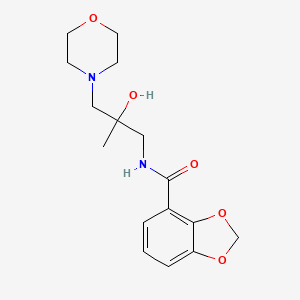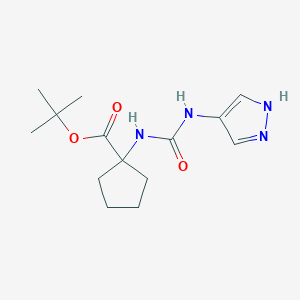
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPP, is a synthetic analog of ketamine and has been found to exhibit similar properties to ketamine in animal studies. In
科学的研究の応用
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to have potential applications in various fields of scientific research. In neuroscience, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been investigated for its potential use in pain management and addiction treatment.
作用機序
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one can modulate the activity of various neurotransmitter systems, leading to its observed effects on behavior and physiology.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These effects include analgesia, sedation, and anxiolysis. 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has also been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One advantage of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its similarity to ketamine, which has been extensively studied in animal models and in humans. This allows for direct comparisons between the two compounds and may facilitate the translation of preclinical research to clinical applications. However, one limitation of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its potential for abuse, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. One area of interest is the potential use of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one in the treatment of depression and anxiety disorders. Another area of research is the development of novel compounds that target the NMDA receptor and exhibit improved safety and efficacy profiles compared to 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. Additionally, further studies are needed to elucidate the long-term effects of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one on behavior and physiology, as well as its potential for abuse and addiction.
合成法
The synthesis of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one involves the reaction of 2-chloroacetophenone with 4-pyridin-2-yloxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This method has been found to yield 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one with high purity and yield, making it suitable for research purposes.
特性
IUPAC Name |
3-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-6-2-1-5-15(17)8-9-19(23)22-13-10-16(11-14-22)24-18-7-3-4-12-21-18/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDRGRAEGSFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)


![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)